1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one

描述

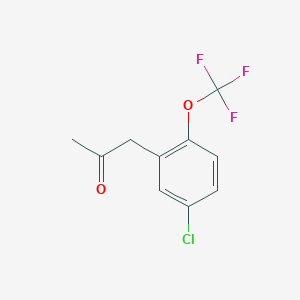

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom at position 5 and a trifluoromethoxy (-OCF₃) group at position 2.

属性

分子式 |

C10H8ClF3O2 |

|---|---|

分子量 |

252.62 g/mol |

IUPAC 名称 |

1-[5-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)4-7-5-8(11)2-3-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |

InChI 键 |

WMUICJCXMVEQEO-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)OC(F)(F)F |

产品来源 |

United States |

准备方法

The synthesis of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 252.62 g/mol. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties, and research is ongoing to explore its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors. It is also used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds.

- Biology The compound’s derivatives are studied for their potential biological activities.

- Medicine It is explored for its potential as a building block for drug development.

- Industry It is used in the production of specialty chemicals and materials.

Preparation Method

作用机制

The mechanism of action of 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The chlorine atom and ketone group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

相似化合物的比较

Substituent Effects on the Aromatic Ring

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1, HR392912) shares a similar backbone but replaces -OCF₃ with -OCH₃. The trifluoromethoxy group is strongly electron-withdrawing due to the inductive effect of fluorine, which reduces electron density on the aromatic ring compared to methoxy.

Chloro Substituent Position:

- 1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane (SAC: 2-6) features a hydroxyl group at position 2 instead of -OCF₃. The absence of a strong electron-withdrawing group here likely increases ring reactivity in nucleophilic substitutions. The chlorine at position 5, common to both compounds, may direct regioselectivity in further functionalization .

Variations in the Ketone Group

- Propan-2-one vs. Propan-1-one: 1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one () positions the ketone at the terminal carbon (propan-1-one). The target compound’s propan-2-one moiety may offer greater steric hindrance, slowing reactions at the carbonyl carbon .

Aromatic Ring Heteroatoms

- Phenyl vs. Pyridine/Thiophene: 1-[5-Chloro-2-(trifluoromethoxy)pyridin-3-yl]ethan-1-one () replaces the phenyl ring with a pyridine ring, introducing a basic nitrogen atom. This modification significantly alters electronic properties (e.g., increased polarity) and may enhance coordination with metal catalysts. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () substitutes the phenyl ring with a thiophene, a sulfur-containing heterocycle.

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Aromatic System |

|---|---|---|---|

| 1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one | ~252.62 (estimated) | -Cl, -OCF₃ | Phenyl |

| 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one | 252.62 | -Cl, -OCH₃ | Phenyl |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | ~250.7 (estimated) | -Cl, conjugated enone | Thiophene |

Note: Molecular weights are estimated from structural analogs in and .

生物活性

1-(5-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a chloro group, a trifluoromethoxy group, and a propanone moiety, which contribute to its unique chemical properties and biological activity. The molecular formula is C11H10ClF3O2, with a molecular weight of approximately 296.67 g/mol.

Chemical Structure and Properties

The structural configuration of this compound is pivotal in determining its biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClF3O2 |

| Molecular Weight | 296.67 g/mol |

| Functional Groups | Chloro, Trifluoromethoxy |

| Solubility | Lipophilic |

Biological Activity

Research into the biological activity of this compound suggests potential interactions with various molecular targets, including enzymes and receptors. Compounds with similar structures have shown significant pharmacological properties, indicating that this compound may exhibit therapeutic effects in different biological pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may inhibit specific enzyme activities or modulate receptor functions, leading to various biological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Inhibition Studies : Research has indicated that compounds with trifluoromethoxy groups can enhance the inhibitory effects on certain enzymes. For example, similar compounds have demonstrated IC50 values in the low micromolar range against various targets .

- Pharmacological Profiles : A study on structurally related compounds revealed that modifications in the aromatic ring significantly influenced their pharmacological profiles, suggesting that this compound could exhibit unique activity based on its specific substituents .

- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, others may act as cytostatic agents at lower doses, highlighting the need for comprehensive toxicity studies .

Future Directions

Further research is essential to fully characterize the biological activity of this compound:

- Target Identification : Identifying specific biological targets will help elucidate the compound's mechanism of action.

- Structure-Activity Relationship (SAR) : Conducting SAR studies will provide insights into how structural modifications affect biological activity.

- In Vivo Studies : Future investigations should include in vivo models to assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。